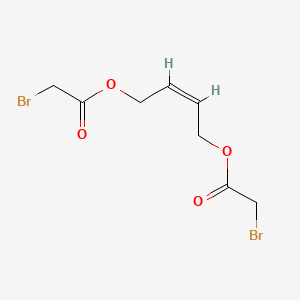
1,4-Bis(bromoacetoxy)-2-butene, (Z)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4-Bis(bromoacetoxy)-2-butene, (Z)- is an organic compound characterized by the presence of two bromoacetoxy groups attached to a butene backbone The (Z)- configuration indicates that the substituents on the double bond are on the same side, which can influence the compound’s reactivity and interactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- typically involves the reaction of 1,4-butenediol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction proceeds via the formation of an intermediate ester, which is then brominated to yield the final product. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(bromoacetoxy)-2-butene, (Z)- are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(bromoacetoxy)-2-butene, (Z)- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoacetoxy groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form 1,4-butadiene derivatives.
Hydrolysis: The ester groups can be hydrolyzed to yield 1,4-butenediol and bromoacetic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide, potassium thiolate, or sodium methoxide in polar aprotic solvents like DMF or DMSO.
Elimination Reactions: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.
Hydrolysis: Aqueous acid or base at elevated temperatures.
Major Products
Nucleophilic Substitution: Corresponding substituted butene derivatives.
Elimination Reactions: 1,4-Butadiene derivatives.
Hydrolysis: 1,4-Butenediol and bromoacetic acid.
Scientific Research Applications
1,4-Bis(bromoacetoxy)-2-butene, (Z)- has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Materials Science: Potential precursor for the preparation of polymers and advanced materials.
Biological Studies: Investigated for its potential as a cross-linking agent in the modification of biomolecules.
Mechanism of Action
The mechanism of action of 1,4-Bis(bromoacetoxy)-2-butene, (Z)- primarily involves its ability to act as an electrophile due to the presence of bromoacetoxy groups. These groups can react with nucleophiles, leading to the formation of covalent bonds. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Bis(chloroacetoxy)-2-butene, (Z)-
- 1,4-Bis(acetoxy)-2-butene, (Z)-
- 1,4-Bis(bromoacetoxy)-2-butene, (E)-
Uniqueness
1,4-Bis(bromoacetoxy)-2-butene, (Z)- is unique due to its specific (Z)- configuration, which can influence its reactivity and interactions compared to its (E)- isomer. The presence of bromoacetoxy groups also makes it more reactive towards nucleophiles compared to chloroacetoxy or acetoxy analogs.
Properties
CAS No. |
80981-51-7 |
|---|---|
Molecular Formula |
C8H10Br2O4 |
Molecular Weight |
329.97 g/mol |
IUPAC Name |
[(Z)-4-(2-bromoacetyl)oxybut-2-enyl] 2-bromoacetate |
InChI |
InChI=1S/C8H10Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-2H,3-6H2/b2-1- |
InChI Key |
SIHKVAXULDBIIY-UPHRSURJSA-N |
SMILES |
C(C=CCOC(=O)CBr)OC(=O)CBr |
Isomeric SMILES |
C(/C=C\COC(=O)CBr)OC(=O)CBr |
Canonical SMILES |
C(C=CCOC(=O)CBr)OC(=O)CBr |
Key on ui other cas no. |
20679-58-7 |
Synonyms |
1,4-bis(bromoacetoxy)-2-butene 1,4-bis(bromoacetoxy)-2-butene, (Z)-isomer bis(1,4-bromoacetoxy)-2-butene but-2-ene-1,4-diyl bis(bromoacetate) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















